molecular formula C26H26N4O4 B10930428 6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930428
M. Wt: 458.5 g/mol
InChI Key: HJGXKAKCFXHTIS-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the annulation of a pyridine ring to 4-aminoisoxazoles, followed by the isoxazole ring closure in functionalized pyridine derivatives . The reaction conditions often require the use of strong bases like sodium hydride (NaH) in solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4), reducing agents such as lithium aluminum hydride (LiAlH_4), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been reported to inhibit enzymes like Hsp90 and HDAC6, which are involved in protein folding and gene expression, respectively . These interactions can lead to antiproliferative effects, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a methoxyphenyl group, a morpholinobenzyl moiety, and an isoxazolo[5,4-b]pyridine core makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[(4-morpholin-4-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O4/c1-17-24-22(15-23(28-26(24)34-29-17)19-5-9-21(32-2)10-6-19)25(31)27-16-18-3-7-20(8-4-18)30-11-13-33-14-12-30/h3-10,15H,11-14,16H2,1-2H3,(H,27,31)

InChI Key

HJGXKAKCFXHTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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